molecular formula C9H14O2 B3023414 5-Norbornene-2,3-dimethanol CAS No. 699-97-8

5-Norbornene-2,3-dimethanol

Cat. No.: B3023414
CAS No.: 699-97-8
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-UHFFFAOYSA-N
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Description

5-Norbornene-2,3-dimethanol: is an organic compound with the molecular formula C9H14O2 . It is a bicyclic compound featuring a norbornene core with two hydroxymethyl groups attached to the second and third carbon atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

The primary target of 5-Norbornene-2,3-dimethanol is the aryl-palladium complex in the context of palladium-catalyzed Heck/Suzuki cascade reactions . This complex is crucial in the catalytic cycle of these reactions, which are widely used in organic synthesis.

Mode of Action

This compound interacts with its target by preventing transmetalation of the aryl-palladium complex . Transmetalation is a key step in the Heck/Suzuki cascade reaction, where an aryl group is transferred from the palladium to another metal. By preventing this step, this compound can control the outcome of the reaction .

Biochemical Pathways

The compound plays a significant role in the Heck/Suzuki cascade reaction pathway . This pathway is a sequence of reactions that allows the synthesis of complex organic compounds from simpler precursors. By preventing transmetalation, this compound can influence the products of this pathway, providing access to an array of oxindoles with excellent enantiomeric excess (ee) values .

Pharmacokinetics

Its molecular weight (154.21 g/mol ) falls within the optimal range for drug-like properties, suggesting it could be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the production of oxindoles with high enantiomeric excess . Oxindoles are important structures in medicinal chemistry, found in many biologically active compounds. Therefore, the ability of this compound to efficiently produce these structures could have significant implications in drug discovery and development.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of dust and aerosols should be avoided as they might interfere with the compound’s action . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 5-Norbornene-2,3-dimethanol plays a crucial role. It has been found to prevent transmetalation of the aryl-palladium complex in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . This reaction tolerates a wide range of functional groups and provides access to an array of oxindoles .

Molecular Mechanism

The molecular mechanism of this compound involves preventing transmetalation of the aryl-palladium complex . This suggests that it may bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dimethanol typically involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by reduction. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2,3-dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: More reduced alcohols or hydrocarbons.

    Substitution Products: Halides, ethers, or amines.

Scientific Research Applications

5-Norbornene-2,3-dimethanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    5-Norbornene-2-methanol: Similar structure but with only one hydroxymethyl group.

    5-Norbornene-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups.

    Bicyclo[2.2.1]hept-2-ene: The parent hydrocarbon without functional groups.

Uniqueness: 5-Norbornene-2,3-dimethanol is unique due to its dual hydroxymethyl groups, which provide additional reactivity and versatility in chemical synthesis compared to its analogs .

Properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005320
Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-39-2, 699-97-8
Record name 5-Norbornene-2,3-dimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2,3-dimethanol
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Record name (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456
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Record name 5-Norbornene-2-endo,3-endo-dimethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Norbornene-2,3-dimethanol useful in asymmetric synthesis?

A: this compound exists as a pair of enantiomers due to its two chiral centers. This chirality makes it valuable in asymmetric synthesis, particularly for preparing optically active pharmaceuticals. For instance, researchers successfully synthesized a chiral monoacetate derivative of cis-endo-5-norbornene-2,3-dimethanol using lipase-catalyzed transesterification. [, ] This chiral building block was then employed in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ]

Q2: How does this compound influence palladium-catalyzed cascade reactions?

A: Research indicates that endo-5-norbornene-2,3-dimethanol plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions. [] It's been shown to prevent premature transmetalation of the aryl-palladium complex, a key factor for the successful execution of this reaction sequence. [] This control over the reaction pathway allows for the efficient synthesis of complex molecules from readily available starting materials.

Q3: Are there examples of this compound being used to create specialized catalysts?

A: Yes, researchers have utilized 2,4,5,7-tetrachloro-1,8-dimercaptonaphthalene, a derivative of this compound, to create a ruthenium-based carbene catalyst. [] This catalyst exhibited remarkable Z-selectivity in ring-opening cross-metathesis reactions of norbornene derivatives with styrene derivatives. [] This highlights the potential for designing tailored catalysts with specific stereochemical outcomes using this compound derivatives.

Q4: What are the environmental concerns surrounding endosulfan, a derivative of this compound?

A: Endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite) is a broad-spectrum insecticide synthesized from this compound. [] Field studies on tobacco crops revealed that endosulfan application resulted in significant residues on cured tobacco leaves, ranging from 11.5 to 30.9 ppm depending on application frequency and pre-harvest interval. [] This persistence raises concerns about its environmental impact and potential accumulation in the food chain.

Q5: What analytical techniques are relevant to the study of this compound and its derivatives?

A5: The research papers highlight the use of various analytical methods:

  • Residue Analysis: Gas chromatography was likely employed to determine residues of endosulfan on tobacco leaves, showcasing its sensitivity for quantifying trace amounts of this compound in complex matrices. []
  • Stereochemical Analysis: Techniques like chiral HPLC or NMR spectroscopy, potentially utilizing chiral shift reagents, are essential for characterizing the enantiomeric purity of chiral this compound derivatives, as demonstrated in the synthesis of the TXA2 antagonist. [, ]

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